O-(cyclohexylmethyl)-N-ethylhydroxylamine

Lipophilicity Drug Discovery Physicochemical Property

O-(cyclohexylmethyl)-N-ethylhydroxylamine (CAS 2751703-52-1) is an O,N-disubstituted hydroxylamine with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol. Its structure features a cyclohexylmethyl group on the oxygen and an ethyl group on the nitrogen, placing it within a class of compounds widely used for oxime ligation, electrophilic amination, and as synthetic intermediates for pharmaceuticals and agrochemicals.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B12080094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(cyclohexylmethyl)-N-ethylhydroxylamine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCNOCC1CCCCC1
InChIInChI=1S/C9H19NO/c1-2-10-11-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
InChIKeyJYPYAYMGRONKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(Cyclohexylmethyl)-N-ethylhydroxylamine for Scientific Procurement: A Physicochemical and Functional Baseline


O-(cyclohexylmethyl)-N-ethylhydroxylamine (CAS 2751703-52-1) is an O,N-disubstituted hydroxylamine with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol [1]. Its structure features a cyclohexylmethyl group on the oxygen and an ethyl group on the nitrogen, placing it within a class of compounds widely used for oxime ligation, electrophilic amination, and as synthetic intermediates for pharmaceuticals and agrochemicals [2]. The compound is cataloged in authoritative databases like PubChem (CID 146673307), which provides computed physicochemical properties, including an XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 21.3 Ų, and a single hydrogen bond donor [1]. These properties position it as a moderately lipophilic, low-polar surface area building block distinct from both simpler and more sterically hindered hydroxylamine derivatives.

Procurement Pitfalls: Why O-(cyclohexylmethyl)-N-ethylhydroxylamine Cannot Be Replaced by Simple Analogs


Direct substitution with in-class analogs like O-(cyclohexylmethyl)hydroxylamine or N-ethylhydroxylamine is unreliable because the specific N-ethyl and O-cyclohexylmethyl substitution pattern uniquely determines the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. A procurement choice based on a generic 'hydroxylamine' specification can result in a molecule with a different logP by over 1.5 units and a different TPSA, leading to altered reactivity, solubility, and membrane permeability in downstream applications [1]. These physicochemical differences translate into quantifiable variations in reaction kinetics for oxime formation and biological target engagement, making exact compound selection critical for reproducible scientific outcomes [2].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence for O-(cyclohexylmethyl)-N-ethylhydroxylamine


Lipophilicity Control: XLogP3-AA Comparison Against Key Analogs

The computed XLogP3-AA for O-(cyclohexylmethyl)-N-ethylhydroxylamine is 2.6 [1]. This is 2.1 log units higher than the baseline N-ethylhydroxylamine (XLogP3-AA = 0.5), and 0.7 units higher than the O-(cyclohexylmethyl)hydroxylamine analog (XLogP3-AA = 1.9) [2]. This demonstrates that both the O-cyclohexylmethyl and N-ethyl groups are necessary to achieve this specific moderate lipophilicity range, which is a key parameter for optimizing membrane permeability and solubility in medicinal chemistry.

Lipophilicity Drug Discovery Physicochemical Property

Polar Surface Area Differentiation for Permeability Prediction

The topological polar surface area (TPSA) of O-(cyclohexylmethyl)-N-ethylhydroxylamine is 21.3 Ų [1]. This value is identical to that of O-(cyclohexylmethyl)hydroxylamine but significantly lower than the 35.3 Ų calculated for N-ethylhydroxylamine [2]. The reduced TPSA relative to the N-ethyl analog, which lacks the bulky O-substituent, indicates a superior predicted capacity for passive membrane permeation, while the identical TPSA to the O-substituted-only analog suggests the N-ethyl group does not contribute additional polarity.

Membrane Permeability Drug-likeness Polar Surface Area

Steric Bulk and Rotatable Bond Profile for Target Engagement

O-(cyclohexylmethyl)-N-ethylhydroxylamine has 4 rotatable bonds and a molecular weight of 157.25 g/mol [1]. In contrast, O-(cyclohexylmethyl)hydroxylamine has only 3 rotatable bonds and a lower molecular weight of 143.21 g/mol [2]. The additional rotatable bond and ethyl group on the target compound provide a distinct conformational profile and increased steric demand, which is critical for optimizing interactions within a defined binding pocket. This structural feature represents a quantifiable increase in molecular complexity over the non-ethylated analog.

Molecular Recognition Steric Effects Conformational Flexibility

Functional Utility in Oxime Ligation: Class-Level Stability Inference

O-Substituted hydroxylamines are established reagents for oxime ligation, forming oxime bonds that demonstrate increased hydrolytic stability compared to analogous imines, removing the need for reductive stabilization in aqueous environments [1]. While direct rate constants for O-(cyclohexylmethyl)-N-ethylhydroxylamine in this reaction are not reported, the class-level behavior of O-substituted hydroxylamines supports its utility. The target compound's specific lipophilic and steric profile (XLogP3-AA=2.6, TPSA=21.3 Ų) is predicted to facilitate the functionalization of hydrophobic substrates, such as cellulose nanofibrils, where highly polar reagents are ineffective.

Bioconjugation Oxime Ligation Hydrolytic Stability

Application Scenarios: Where O-(cyclohexylmethyl)-N-ethylhydroxylamine Provides a Procurement Advantage


Fragment-Based Drug Discovery (FBDD) Requiring Moderate Lipophilicity

In FBDD campaigns targeting intracellular proteins, the compound's XLogP3-AA of 2.6 and low TPSA of 21.3 Ų [1] make it a favorable fragment over N-ethylhydroxylamine (XLogP3-AA=0.5). This physicochemical profile predicts improved cell permeability and target engagement for targets with hydrophobic binding pockets, justifying its selection for fragment libraries over less lipophilic in-class alternatives.

Synthesis of N-Ethyl O-Substituted Oximes with Defined Steric Properties

As a reagent for oxime formation, the compound introduces a specific N-ethyl, O-cyclohexylmethyl substitution pattern. This yields oxime products with distinct lipophilic and steric profiles compared to those derived from O-methyl or O-benzyl hydroxylamines, as evidenced by its computed XLogP3-AA of 2.6 and 4 rotatable bonds [1]. This is critical for medicinal chemistry programs where precise modulation of a molecule's pharmacokinetic properties is required.

Functionalization of Hydrophobic Nanomaterials via Oxime Ligation

The compound's significant lipophilicity (XLogP3-AA=2.6) [1] positions it as a superior candidate for modifying hydrophobic surfaces like cellulose nanofibrils (CNFs) in aqueous media, where class-level evidence demonstrates O-substituted hydroxylamines provide hydrolytically stable oxime linkages [2]. This specific lipophilic profile allows it to interact with and functionalize surfaces that would repel more polar hydroxylamine reagents.

Exploratory Chemistry for Central Nervous System (CNS) Drug Targets

With a molecular weight of 157.25 g/mol, a TPSA well below the 60 Ų CNS threshold, and a moderate XLogP3-AA of 2.6 [1], the compound's computed property profile aligns with favorable CNS drug-likeness parameters. This provides a quantitative basis for its selection over O-(cyclohexylmethyl)hydroxylamine (which lacks the N-ethyl group and has different pharmacological space) in early-stage CNS medicinal chemistry programs.

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